N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

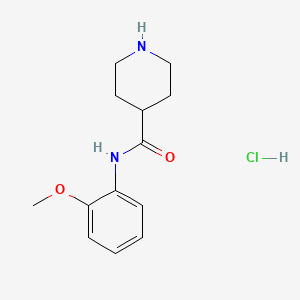

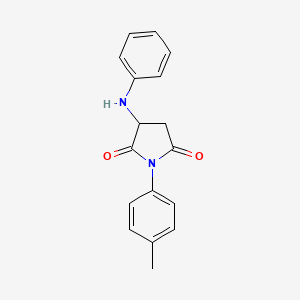

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide , often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a triazole ring, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and subsequent acetylation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, click chemistry methods have been employed for the triazole formation due to their efficiency and reliability.

Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₁₈F₃N₅O . Let’s examine its structural features:

- Triazole Ring : The triazole ring (1H-1,2,3-triazol-1-yl) is a five-membered heterocycle containing three nitrogen atoms. It imparts rigidity and contributes to the compound’s bioactivity.

- Trifluoromethyl Group : The trifluoromethyl (CF₃) substituent at the phenyl ring enhances lipophilicity and influences interactions with biological targets.

- Acetamide Moiety : The acetamide functional group (-CONH₂) provides a hydrogen bond acceptor site and contributes to solubility.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

- Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Arylation : The trifluoromethylphenyl group is amenable to arylation reactions, enabling the introduction of diverse substituents.

- Click Chemistry : The triazole ring allows for efficient click reactions, facilitating further derivatization.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately X°C .

- Solubility : It is moderately soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

安全和危害

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and conduct thorough safety assessments.

- Environmental Impact : Disposal of Compound X should follow established guidelines to minimize environmental impact.

未来方向

- Structure-Activity Relationship (SAR) : Investigate SAR to optimize Compound X’s pharmacological properties.

- In Vivo Studies : Conduct animal studies to evaluate efficacy, pharmacokinetics, and safety.

- Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.

属性

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-7-6-20-22-23)21-15(24)9-12-4-3-5-13(8-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGOFARSUNBUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)